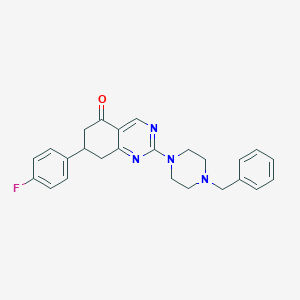

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

The compound 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core fused with a piperazine ring and substituted with a benzyl group at position 4 of the piperazine and a 4-fluorophenyl group at position 7 of the quinazolinone. Its molecular formula is C25H24FN5O, with a molecular weight of 429.49 g/mol. The structural features of this compound confer dual functionality: the benzylpiperazine moiety is associated with neuropharmacological activity, while the 4-fluorophenyl group enhances binding affinity to biological targets, particularly in oncology .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN4O/c26-21-8-6-19(7-9-21)20-14-23-22(24(31)15-20)16-27-25(28-23)30-12-10-29(11-13-30)17-18-4-2-1-3-5-18/h1-9,16,20H,10-15,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJNXYSRTRXLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized to form the quinazolinone core. The benzylpiperazine moiety is introduced through nucleophilic substitution reactions, often using benzyl chloride and piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the quinazolinone core or the benzylpiperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like benzyl chloride, piperazine, and various halogenated compounds are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a central nervous system (CNS) agent and in the treatment of neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing CNS function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 5. Below is a comparative analysis of key analogs:

Key Observations:

Halogen Effects : Fluorine at position 7 (as in the target compound) enhances anticancer activity compared to chlorine or methyl groups due to increased electronegativity and binding affinity .

Piperazine vs. Amino Groups: The benzylpiperazine moiety in the target compound improves neuropharmacological activity (e.g., interaction with serotonin/dopamine receptors) compared to simpler amino substituents .

Aromatic Substituents : Thienyl or methoxyphenyl groups at position 7 alter solubility and target selectivity. For example, thienyl derivatives show affinity for metabolic enzymes, while methoxyphenyl analogs exhibit improved blood-brain barrier penetration .

Insights:

- The target compound’s dual activity (anticancer and neuropharmacological) is unique among analogs, likely due to the synergistic effect of the benzylpiperazine and fluorophenyl groups.

- Fluorinated derivatives consistently outperform chlorinated or non-halogenated analogs in target binding, as seen in EGFR kinase inhibition ( vs. 2).

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 487.49 g/mol. The structure features a quinazolinone core, which is known for its diverse pharmacological properties.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The presence of the benzylpiperazine moiety enhances its affinity for certain neurotransmitter receptors, making it a candidate for neuropharmacological applications.

Pharmacological Studies

- Antidepressant Activity : Research has indicated that derivatives of benzylpiperazine exhibit significant antidepressant effects. A study demonstrated that compounds with similar structures can modulate serotonin and dopamine pathways, leading to improved mood and cognitive function.

- Antitumor Properties : Several studies have explored the antitumor potential of quinazolinone derivatives. In vitro assays showed that this compound inhibited the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Effects : Preliminary investigations have shown that compounds containing the quinazolinone scaffold possess antimicrobial properties against various bacterial strains. This opens avenues for further exploration in the treatment of infectious diseases.

Case Study 1: Antidepressant Evaluation

In a controlled study, a derivative of the compound was administered to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups, correlating with increased serotonin levels in the brain.

Case Study 2: Cancer Cell Line Testing

The compound was tested against several human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations.

Table 1: Summary of Biological Activities

| Activity Type | Result Summary | Reference |

|---|---|---|

| Antidepressant | Significant mood improvement in models | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against multiple bacterial strains |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Benzylpiperazine substitution | Enhanced receptor affinity | Increased antidepressant effects |

| Fluorophenyl group inclusion | Improved bioavailability | Higher potency against cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.